

# indifor CAS number and molecular weight

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## Compound of Interest

Compound Name: *indifor*

Cat. No.: *B1169226*

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## In-depth Technical Guide: Indicine

A Comprehensive Overview for Researchers, Scientists, and Drug Development Professionals

### Foreword

This technical guide provides a detailed examination of indicine, a naturally occurring pyrrolizidine alkaloid, and its biologically active derivative, indicine N-oxide. Initial confusion with the term "**indifor**" has been clarified to address the likely intended subject of this inquiry, a compound of significant interest in the field of pharmacology. This document is intended for researchers, scientists, and professionals in drug development, offering a consolidated resource on the chemical properties, biological activity, and clinical evaluation of indicine and its N-oxide.

### Chemical and Physical Data

Indicine is a pyrrolizidine alkaloid that can be isolated from various plant species, most notably *Heliotropium indicum*.<sup>[1]</sup> Its chemical and physical properties are summarized in the table below.

Property	Value	Citation
CAS Number	480-82-0	[2]
Molecular Formula	C <sub>15</sub> H <sub>25</sub> NO <sub>5</sub>	[3]
Molecular Weight	299.36 g/mol	[3]
IUPAC Name	[(7R,8R)-7-hydroxy-5,6,7,8-tetrahydro-3H-pyrrolizin-1-yl]methyl (2R)-2-hydroxy-2-[(1S)-1-hydroxyethyl]-3-methylbutanoate	[3]
Synonyms	(+)-Indicine, NSC-136052	[3]

## Antitumor Activity and Mechanism of Action

The primary focus of research into indicine has been on its N-oxide derivative, indicine N-oxide, which is considered the active antitumor principle.[1]

## Cytotoxicity and Antimitotic Effects

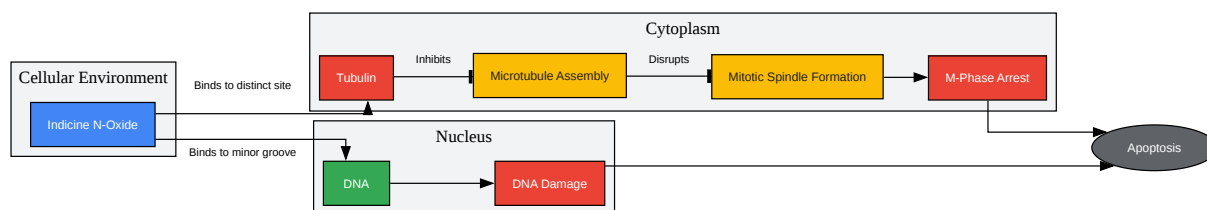
Indicine N-oxide has demonstrated significant cytotoxic activity in various tumor models.[4] Its mechanism of action is believed to be twofold:

- **Inhibition of Microtubule Assembly:** Indicine N-oxide binds to tubulin at a site distinct from those of colchicine and taxol. This binding inhibits the assembly of microtubules, which are crucial for the formation of the mitotic spindle during cell division. The disruption of microtubule dynamics leads to cell cycle arrest at the M-phase and subsequent apoptosis.[4]
- **DNA Damage:** Studies have also indicated that indicine N-oxide can induce DNA damage, contributing to its cytotoxic effects.[4] Computational analyses suggest that it binds to the minor groove of DNA.[4]

It is noteworthy that while many pyrrolizidine alkaloids require metabolic conversion to their pyrrolic esters to exert their effects, the antitumor activity of indicine N-oxide does not appear to be dependent on its conversion to indicine.[5]

## Signaling Pathway and Molecular Interactions

The primary mechanism of indicine N-oxide's antitumor activity is its direct interaction with tubulin and DNA, rather than the modulation of a complex signaling cascade. The workflow from administration to cellular effect can be visualized as follows:



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Mechanism of Action of Indicine N-Oxide.

## Experimental Protocols

While detailed, step-by-step protocols are proprietary to the conducting research institutions, the following outlines the general methodologies employed in the study of indicine and indicine N-oxide.

## Extraction and Synthesis

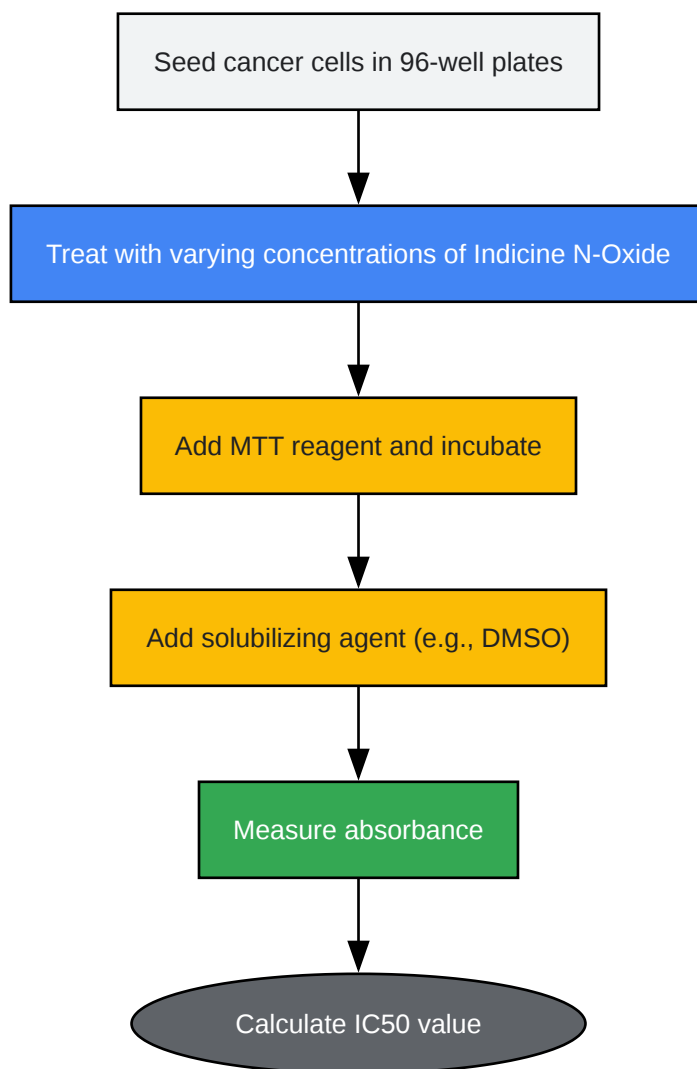
- **Extraction:** Indicine is naturally extracted from the leaves and roots of plants from the *Indigofera* genus, such as *Heliotropium indicum*, using methods like solvent extraction or steam distillation.<sup>[6]</sup>
- **Synthesis:** Laboratory synthesis of indicine and its derivatives, including indicine N-oxide, has been achieved.<sup>[7]</sup> These synthetic routes often employ chiral educts, such as carbohydrates, to achieve enantioselective synthesis.<sup>[7]</sup>

## In Vitro Cytotoxicity Assays

The cytotoxic effects of indicine N-oxide have been evaluated against various cancer cell lines. A common method is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

General Workflow for MTT Assay:

- Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
- The cells are then treated with varying concentrations of indicine N-oxide for a specified period (e.g., 24, 48, or 72 hours).
- Following treatment, the MTT reagent is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
- A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
- The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
- The half-maximal inhibitory concentration (IC<sub>50</sub>) is then calculated, which represents the concentration of the drug that inhibits cell growth by 50%.



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General workflow for an MTT cytotoxicity assay.

## Clinical Evaluation of Indicine N-Oxide

Indicine N-oxide has undergone Phase I clinical trials to assess its safety, tolerability, and preliminary efficacy in cancer patients.

### Phase I Trial Design

A Phase I study evaluated two different dosing schedules for indicine N-oxide:[8]

- Schedule A: Weekly administration for four weeks.

- Schedule B: A single dose administered every 3-4 weeks.

The dose-limiting toxicity for both schedules was found to be myelosuppression, with thrombocytopenia being more pronounced than leukopenia. This toxicity was predictable and reversible, particularly on the intermittent schedule.[8]

## Clinical Observations

Partial responses were observed in a small number of patients with mucoepidermoid carcinoma of the salivary gland and adenocarcinoma of the colon.[8] Based on the Phase I findings, recommended doses for Phase II studies were established.[8]

## Conclusion

Indicine, and more specifically its N-oxide, represents a promising area of research in the development of novel anticancer agents. Its unique mechanism of action, targeting both microtubule dynamics and DNA integrity, provides a strong rationale for further investigation. The findings from early clinical trials, while preliminary, suggest potential therapeutic activity in certain solid tumors. Future research should focus on optimizing dosing schedules to manage myelosuppression, exploring combination therapies, and further elucidating the molecular details of its interaction with tubulin and DNA. This in-depth understanding will be crucial for the successful clinical translation of this class of compounds.

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